1-Ethoxy-4,5-diiodo-2-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethoxy-4,5-diiodo-2-nitrobenzene is an organic compound with the molecular formula C8H7I2NO3 It is a derivative of benzene, characterized by the presence of ethoxy, diiodo, and nitro functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethoxy-4,5-diiodo-2-nitrobenzene typically involves electrophilic aromatic substitution reactions. The process begins with the nitration of ethoxybenzene to introduce the nitro group. This is followed by iodination to add the diiodo groups at the desired positions on the benzene ring. The reaction conditions often require the use of strong acids like sulfuric acid and reagents such as iodine and nitric acid .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are carefully controlled to optimize the production process and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethoxy-4,5-diiodo-2-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The nitro and diiodo groups can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The ethoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.
Major Products Formed:
Substitution: Depending on the substituent introduced, products like 1-amino-4,5-diiodo-2-nitrobenzene can be formed.
Reduction: 1-Ethoxy-4,5-diiodo-2-aminobenzene.
Oxidation: 1-Ethoxy-4,5-diiodo-2-carboxybenzene.
Wissenschaftliche Forschungsanwendungen
1-Ethoxy-4,5-diiodo-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 1-Ethoxy-4,5-diiodo-2-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the diiodo groups can facilitate halogen bonding. These interactions can affect biological pathways and molecular processes, making the compound useful in various applications .
Vergleich Mit ähnlichen Verbindungen
1-Ethoxy-4-nitrobenzene: Lacks the diiodo groups, making it less reactive in certain substitution reactions.
1,2-Diiodo-4-nitrobenzene: Similar structure but lacks the ethoxy group, affecting its solubility and reactivity.
1-Ethoxy-2-nitrobenzene: Lacks the diiodo groups, resulting in different chemical properties and applications.
Uniqueness: 1-Ethoxy-4,5-diiodo-2-nitrobenzene is unique due to the combination of ethoxy, diiodo, and nitro groups on the benzene ring. This combination imparts distinct chemical properties, making it versatile for various applications in research and industry.
Eigenschaften
CAS-Nummer |
920504-09-2 |
---|---|
Molekularformel |
C8H7I2NO3 |
Molekulargewicht |
418.95 g/mol |
IUPAC-Name |
1-ethoxy-4,5-diiodo-2-nitrobenzene |
InChI |
InChI=1S/C8H7I2NO3/c1-2-14-8-4-6(10)5(9)3-7(8)11(12)13/h3-4H,2H2,1H3 |
InChI-Schlüssel |
KHKFLZFZDUEORF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC(=C(C=C1[N+](=O)[O-])I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.